molecular formula C20H34O2 B157372 Agathadiol CAS No. 1857-24-5

Agathadiol

Cat. No.: B157372
CAS No.: 1857-24-5
M. Wt: 306.5 g/mol
InChI Key: MJHWZTRFACWHTA-AKZLODSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agathadiol: is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agathadiol typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired yield and purity of the final product. Common steps may include:

    Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.

    Key Reagents and Catalysts: The use of specific reagents, such as organometallic compounds, and catalysts, like palladium or platinum-based catalysts, is crucial for facilitating the desired transformations.

    Reaction Conditions: Controlled temperature, pressure, and solvent conditions are essential to ensure the successful progression of each reaction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is critical to maximize yield and minimize by-products. Advanced techniques like high-throughput screening and process intensification may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions, using agents such as lithium aluminum hydride or sodium borohydride, can convert specific functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum-based catalysts.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthetic organic chemistry.

Biology: In biological research, the compound’s interactions with biological molecules and its potential effects on cellular processes are of interest. Studies may focus on its role in modulating enzyme activity or signaling pathways.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy as a drug candidate for treating specific diseases or conditions, often through in vitro and in vivo studies.

Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of Agathadiol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites or allosteric sites on target molecules, influencing their activity and downstream signaling.

Comparison with Similar Compounds

    Decahydro-1-naphthalenol: Shares a similar decahydro-naphthalene core but differs in functional groups.

    Methyl-3-pentenyl-naphthalene: Similar in having a pentenyl side chain but varies in the position and nature of substituents.

Uniqueness: The uniqueness of Agathadiol lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1857-24-5

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol

InChI

InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1

InChI Key

MJHWZTRFACWHTA-AKZLODSSSA-N

SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agathadiol
Reactant of Route 2
Agathadiol
Reactant of Route 3
Agathadiol
Reactant of Route 4
Agathadiol
Reactant of Route 5
Agathadiol
Reactant of Route 6
Agathadiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.